![molecular formula C19H21FN4O3 B2691730 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1796966-70-5](/img/structure/B2691730.png)
1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O3 and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor and anti-inflammatory effects, and summarizes relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a fluorophenyl group, a tetrahydropyrano moiety linked to a pyrazole , and a pyrrolidine carboxamide structure which collectively contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- In vitro studies demonstrated that derivatives of pyrazole exhibit IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines such as HCT116 and A549 .
- The compound was evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating that it may inhibit tumor growth through multiple mechanisms.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | HCT116 | 0.39 | Aurora-A kinase inhibition |
2 | A549 | 26 | Induction of apoptosis |
3 | MCF-7 | 0.46 | Cell cycle arrest at SubG1/G1 phase |
Anti-inflammatory Effects
Research has also indicated that pyrazole compounds possess anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways:
- Studies have reported that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- The anti-inflammatory activity is often assessed through the measurement of cytokine levels in treated cells compared to controls.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins involved in cancer progression and inflammation:
- The carbonyl oxygen atom in the compound is capable of forming hydrogen bonds with amino acids in the active sites of target proteins, enhancing its binding affinity .
- Density functional theory (DFT) analysis has provided insights into the electronic properties and stability of the compound .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative similar to the compound was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells .
- Inflammation Model : In a murine model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to untreated controls, indicating potential therapeutic effects in inflammatory diseases .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-23-17-6-7-27-11-15(17)16(22-23)9-21-19(26)12-8-18(25)24(10-12)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALSFQMKBWNPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.